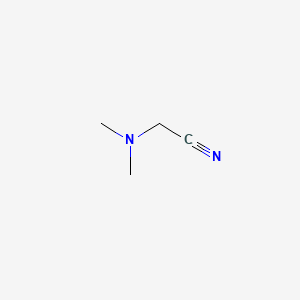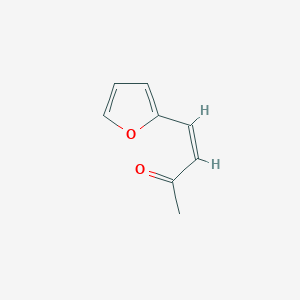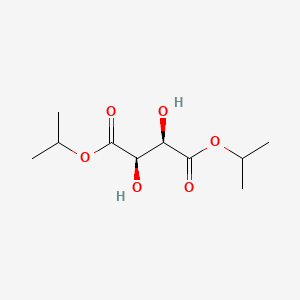
(+)-Diisopropyl L-tartrate
描述
(+)-Diisopropyl L-tartrate is an organic compound derived from tartaric acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in organic synthesis, particularly in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.
作用机制
Target of Action
It’s worth noting that tartrate compounds, in general, have been found to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
For instance, L-carnitine, a compound related to tartrate, is known to transport long-chain fatty acids into the mitochondrial matrix for their conversion into energy, via the β-oxidation process .
Biochemical Pathways
For example, L-carnitine plays a crucial role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .
Pharmacokinetics
For instance, L-carnitine is known to be eliminated from the body mainly via urinary excretion .
Result of Action
For example, L-carnitine supplementation has been found to increase muscle mass, improve physical effort tolerance, and cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
(+)-Diisopropyl L-tartrate can be synthesized through the esterification of L-tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-tartaric acid+2isopropanolacid catalyst(+)-Diisopropyl L-tartrate+2water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions
(+)-Diisopropyl L-tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropyl tartrate esters.
Reduction: It can be reduced to form diisopropyl tartrate alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Diisopropyl tartrate esters.
Reduction: Diisopropyl tartrate alcohols.
Substitution: Various substituted diisopropyl tartrate derivatives.
科学研究应用
(+)-Diisopropyl L-tartrate has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals.
Industry: It is used in the production of chiral intermediates for various industrial processes.
相似化合物的比较
Similar Compounds
- Diethyl L-tartrate
- Dimethyl L-tartrate
- Dibenzyl L-tartrate
Uniqueness
(+)-Diisopropyl L-tartrate is unique due to its specific steric and electronic properties, which make it highly effective in inducing chirality in chemical reactions. Its bulky isopropyl groups provide steric hindrance, leading to high enantioselectivity in asymmetric synthesis. This makes it a valuable tool in the production of enantiomerically pure compounds, which are essential in various scientific and industrial applications.
属性
IUPAC Name |
dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030983 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-15-4, 58167-01-4 | |
| Record name | Diisopropyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl L-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-Diisopropyl L-tartrate contribute to asymmetric synthesis, specifically in the context of the provided research?
A1: this compound acts as a chiral ligand in various asymmetric reactions. For instance, in the radical polymerization of N,N-dimethylacrylamide (DMAAm), it forms a 1:1 complex with the monomer through double hydrogen bonding. [] This complexation creates a chiral environment around the reacting species, leading to the preferential formation of syndiotactic polymers. [] Similarly, it modifies the reactivity of aluminum alkoxides in reactions with diketene and benzaldehyde, enabling enantioselective carbon-carbon bond formation. []
Q2: What is the proposed mechanism for the syndiotactic-specific radical polymerization of N,N-dimethylacrylamide in the presence of this compound?
A2: The proposed mechanism involves the formation of a 1:1 complex between N,N-dimethylacrylamide (DMAAm) and this compound through double hydrogen bonding. [] This complexation influences the stereochemical outcome of the radical polymerization. The chiral environment created by the tartrate ligand favors the addition of DMAAm monomers in a specific orientation, leading to the formation of syndiotactic polymers. [] Lowering the polymerization temperature enhances this effect by further stabilizing the complex and promoting syndiotactic specificity. []
Q3: Beyond polymerization, what other types of reactions utilize this compound for asymmetric synthesis?
A3: this compound plays a crucial role in various asymmetric reactions. One notable example is its use as a chiral ligand in rhodium-catalyzed reductive aldol-type reactions. [] In these reactions, the tartrate ligand coordinates to the rhodium catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. This enables the synthesis of enantioenriched β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds. []
Q4: Can you provide examples of metal complexes formed with this compound and their applications?
A4: this compound can be used in the template synthesis of chiral vicinal diphosphinites as their Pt(II) and Pd(II) complexes. [] These complexes, incorporating the tartrate moiety within a seven-membered chelate ring, demonstrate the potential for designing novel chiral ligands for asymmetric catalysis. [] The study highlights the versatility of this compound in coordinating with different metal centers while maintaining its chirality, opening possibilities for diverse catalytic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



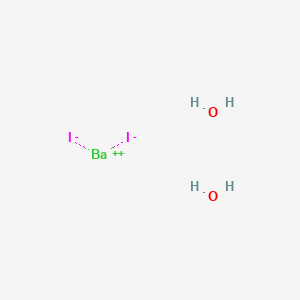


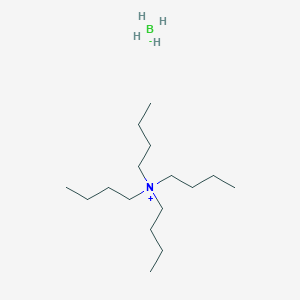

![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)
